molecular formula C17H16N4OS B11968798 4-((4-Methoxybenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-((4-Methoxybenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11968798
M. Wt: 324.4 g/mol
InChI Key: NCVXDJJOSSDVGE-WOJGMQOQSA-N
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Description

4-((4-Methoxybenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methoxybenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-methoxybenzaldehyde with 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-((4-Methoxybenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents for treating various diseases.

Medicine

In medicine, the compound is being investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-((4-Methoxybenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxybenzylidene)amino)-N-(2-methylphenyl)benzamide
  • 2-(2-(4-Methoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
  • 2,6-Bis(4-methoxybenzylidene)cyclohexanone

Uniqueness

Compared to similar compounds, 4-((4-Methoxybenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol stands out due to its triazole ring, which imparts unique chemical and biological properties. This structural feature allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

4-[(E)-(4-methoxyphenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4OS/c1-12-5-3-4-6-15(12)16-19-20-17(23)21(16)18-11-13-7-9-14(22-2)10-8-13/h3-11H,1-2H3,(H,20,23)/b18-11+

InChI Key

NCVXDJJOSSDVGE-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)OC

Origin of Product

United States

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